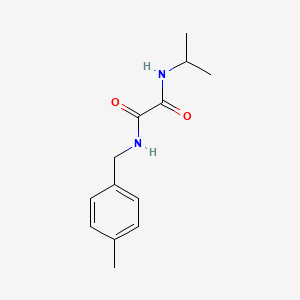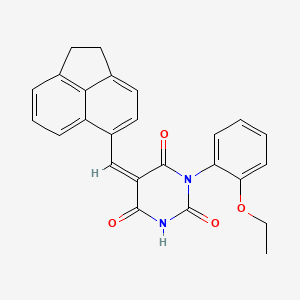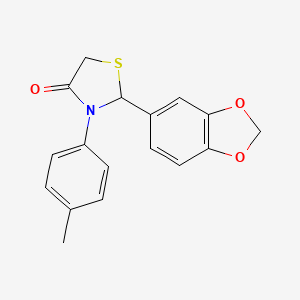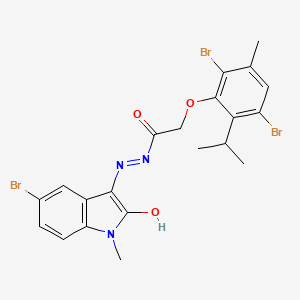![molecular formula C17H19ClO3 B4969167 1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4969167.png)
1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene, also known as GW501516, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its use as a performance-enhancing drug has raised concerns in the sports community.
Mechanism of Action
1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to an increase in the oxidation of fatty acids, which results in increased energy production and improved endurance.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. Additionally, this compound has been shown to increase endurance and stamina in animal models of exercise.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene in lab experiments include its ability to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. Additionally, this compound has been shown to increase endurance and stamina in animal models of exercise. However, the limitations of using this compound in lab experiments include its potential side effects and its use as a performance-enhancing drug.
Future Directions
Future research on 1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene should focus on its potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, further studies should investigate the potential side effects of this compound and its use as a performance-enhancing drug. Finally, research should focus on developing safer and more effective compounds that target PPARδ for the treatment of metabolic disorders.
Synthesis Methods
The synthesis of 1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene involves a multi-step process that starts with the reaction of 4-chlorophenol with butylchloroformate to form 4-(4-chlorophenoxy)butyl chloroformate. This intermediate is then reacted with 3-methoxyphenol in the presence of a base to form the final product, this compound.
Scientific Research Applications
1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. Additionally, this compound has been shown to increase endurance and stamina in animal models of exercise.
properties
IUPAC Name |
1-chloro-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXGUNCCRBQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-chlorophenoxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4969090.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)


![N-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4969120.png)


![1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4969131.png)

![N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4969168.png)
![(dicyclopropylmethyl)methyl{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4969172.png)
![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)